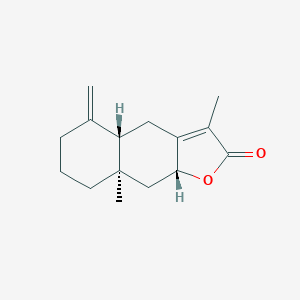
8-Epiasterolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Epiasterolide is a natural product isolated from marine sponges. It is a member of the sterol family and has been found to possess a range of biological activities. In recent years, 8-Epiasterolide has gained attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
1. Role in Clinical Pharmacology and Disease States
- 8-epiasterolide has been studied for its role in clinical pharmacology, particularly in the context of diseases like depression and schizophrenia. These investigations have focused on aspects like efficacy, pharmacokinetics, pharmacodynamics, and physiological effects (Catlin, Gorelick, & Gerner, 1982).
2. Connection with Hypercholesterolemia and Platelet Activation
- Research has shown that 8-epiasterolide is involved in hypercholesterolemia and contributes to platelet activation. It has been observed that its formation is increased in hypercholesterolemic patients and is associated with platelet activation in this setting (Davı̀ et al., 1997).
3. Potential in Enhancing Anticancer Drug Efficacy
- 8-epiasterolide derivatives, like 8-hydroxydaidzein, have been studied for their potential in enhancing the cytotoxicity of anticancer drugs. This involves mechanisms like increasing reactive oxygen species levels and affecting drug resistance pathways (Lo, 2012).
4. Role in Photopheresis Treatments
- 8-epiasterolide compounds like 8-methoxypsoralen have been utilized in extracorporeal photochemotherapy for conditions such as cutaneous T-cell lymphoma, indicating their potential in dermatological treatments (Knobler et al., 1993).
5. Therapeutic Applications in Latent Malaria
- Derivatives of 8-epiasterolide, specifically 8-aminoquinoline compounds, have shown significance in the treatment of latent malaria. This highlights its role in infectious disease management (Baird, 2019).
properties
CAS RN |
16641-51-3 |
|---|---|
Product Name |
8-Epiasterolide |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13+,15+/m0/s1 |
InChI Key |
OQYBLUDOOFOBPO-GZBFAFLISA-N |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



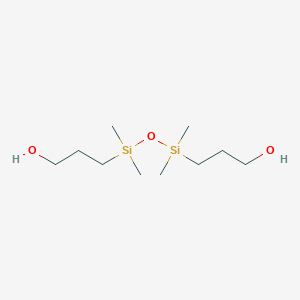

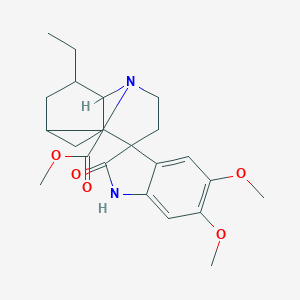

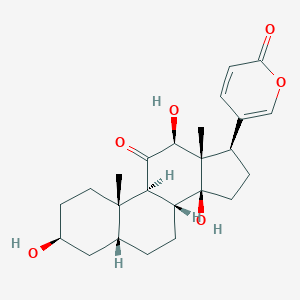
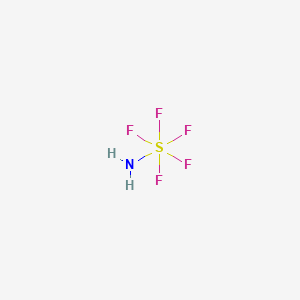

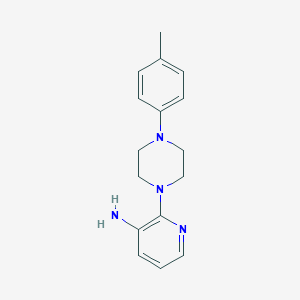



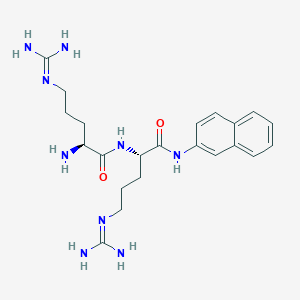
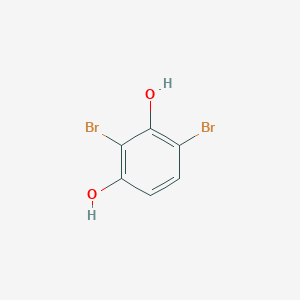
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)